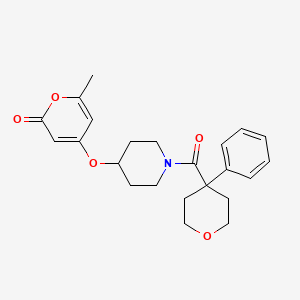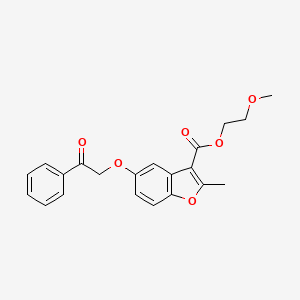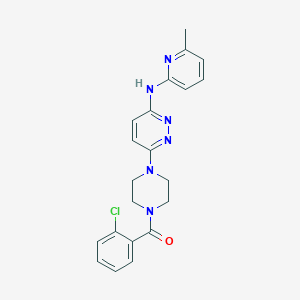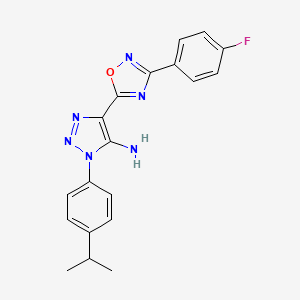![molecular formula C8H16Cl2N4O B2635082 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride CAS No. 1423029-20-2](/img/structure/B2635082.png)
3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride” is a complex organic compound. The 1-methyl-1H-pyrazol-4-yl component is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the refractive index, boiling point, and density can be measured .
科学的研究の応用
Complexation with Transition Metals
3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide and its derivatives exhibit unique coordination behavior with transition metals, such as palladium(II). These ligands form complexes that are pivotal in the study of supramolecular structures and have potential applications in catalysis and materials science. For example, the interaction with palladium(II) chloride leads to the formation of trans-PdCl2(L)2 complexes, showcasing the ligand's ability to act as a monodentate donor through the pyrazolyl nitrogen. This property is instrumental in the development of new catalytic systems and enhancing our understanding of metal-ligand interactions (Tyler Palombo et al., 2019).
Antimicrobial and Anticancer Agents
Pyrazole derivatives, including those related to 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide, have been explored for their potential antimicrobial and anticancer activities. Novel pyrazole compounds have shown significant promise in inhibiting the growth of various cancer cell lines, surpassing even the efficacy of established drugs like doxorubicin in certain assays. Furthermore, these compounds have demonstrated good to excellent antimicrobial properties, suggesting their utility as novel therapeutic agents against a range of bacterial and fungal infections (H. Hafez et al., 2016).
Synthetic Building Blocks for Heterocyclic Compounds
The structure of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide serves as a versatile synthetic building block for generating a wide array of heterocyclic compounds. Its reactivity and functional groups facilitate the synthesis of pyrazolo[1,5-a]pyrimidines and other complex heterocycles, which are of interest in medicinal chemistry for their diverse biological activities. Such derivatives have been synthesized and characterized, contributing to the development of new drugs and materials with potential pharmaceutical applications (M. Martins et al., 2009).
Inhibitors of Metal Corrosion
Derivatives of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds exhibit remarkable efficiency in protecting metals like steel from corrosion, providing a cost-effective and environmentally friendly alternative to traditional corrosion inhibitors. The study of these compounds contributes to advancements in materials science, particularly in extending the lifespan of metal components in industrial applications (N. Missoum et al., 2013).
作用機序
Target of Action
Compounds with a pyrazole moiety are known to interact with various targets and play a significant role in medicinal chemistry .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, which may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Compounds with a pyrazole moiety are known to be involved in various biochemical pathways .
Result of Action
Pyrazole derivatives are known to have promising agro-chemical, fluorescent, and biological potencies .
Action Environment
It’s known that the compound is air sensitive and should be stored away from air in a cool, dry, and well-ventilated place .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride are largely influenced by its structural features. It is a part of the pyrazole class of compounds, which are known for their versatility in organic synthesis and medicinal chemistry . Pyrazoles, including this compound, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
It is known that pyrazoles can influence cell function
Molecular Mechanism
It is known that pyrazoles can interact with various biomolecules
特性
IUPAC Name |
2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-12-5-6(4-11-12)2-7(3-9)8(10)13;;/h4-5,7H,2-3,9H2,1H3,(H2,10,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNUGJODJUCKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CN)C(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2635004.png)


![Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate](/img/structure/B2635008.png)
![7,9-dimethyl-3-phenyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2635009.png)

![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2635011.png)
![N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2635013.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2635017.png)


methanone](/img/structure/B2635022.png)